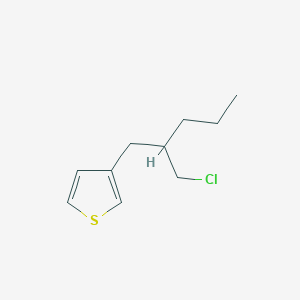
1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride is an organic compound with a complex structure It is characterized by the presence of a methoxy group and two methyl groups attached to a benzene ring, along with a methanamine group
Preparation Methods
The synthesis of 1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-methoxy-3,5-dimethylbenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to an imine intermediate through a reaction with an amine.
Reduction: The imine is then reduced to form the corresponding amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and methyl groups on the benzene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The methoxy and methyl groups influence its binding affinity and activity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-(2-Methoxy-3,5-dimethylphenyl)methanamine hydrochloride can be compared with similar compounds such as:
3,4-Dimethoxyphenethylamine: This compound has similar methoxy groups but differs in its overall structure.
Methanamine, N-methoxy-: This compound has a methoxy group attached to the nitrogen atom.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: This compound has two methoxy groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific substitution pattern on the benzene ring, which influences its chemical and biological properties.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(2-methoxy-3,5-dimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-8(2)10(12-3)9(5-7)6-11;/h4-5H,6,11H2,1-3H3;1H |
InChI Key |
TYFPQXBMWJGECH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CN)OC)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[Acetyl(methyl)amino]benzene-1-sulfonyl fluoride](/img/structure/B13481323.png)

![tert-butyl N-{[4-(dimethylphosphoryl)phenyl]methyl}carbamate](/img/structure/B13481341.png)
![1-[(4-Bromo-3-methylphenyl)methyl]piperazine](/img/structure/B13481349.png)
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)



![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
